Cas no 851978-98-8 (4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide)

4-(Dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-derived hydrazide compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a dimethylamino-substituted benzohydrazide moiety linked to a 4-fluoro-benzothiazole ring, offering unique electronic and steric properties. This compound may serve as a versatile intermediate for the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. The presence of fluorine enhances metabolic stability and binding affinity, while the hydrazide functionality provides a reactive handle for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery or material science applications.
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide structure
851978-98-8 structure
Product Name:4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
CAS No:851978-98-8
MF:C16H15FN4OS
MW:330.379904985428
CID:6147121
PubChem ID:7086330
Update Time:2025-05-20

4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
    • F0642-0928
    • AB00670700-01
    • 4-(dimethylamino)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
    • AKOS024590631
    • 851978-98-8
    • Inchi: 1S/C16H15FN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
    • InChI Key: VLPNSZXFRPNRMS-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C(=CC=CC1=2)F)NNC(C1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 330.09506045g/mol
  • Monoisotopic Mass: 330.09506045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 85.5Ų

4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide Pricemore >>

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Additional information on 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Recent Advances in the Study of 4-(Dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide (CAS: 851978-98-8)

The compound 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide (CAS: 851978-98-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the compound's role as a kinase inhibitor, particularly its ability to modulate specific signaling pathways implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize the compound's binding mode, revealing key interactions with the ATP-binding pocket of target kinases.

Structural-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of this compound. Modifications to the dimethylamino group and the fluorobenzothiazole moiety have yielded derivatives with improved selectivity and pharmacokinetic properties. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported a series of analogs with enhanced blood-brain barrier permeability, suggesting potential applications in central nervous system disorders. These findings underscore the compound's versatility as a scaffold for further medicinal chemistry optimization.

Beyond its kinase inhibitory properties, emerging research has explored the compound's anti-microbial potential. A recent investigation published in Antimicrobial Agents and Chemotherapy identified significant activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membrane integrity, distinct from its eukaryotic kinase inhibition, highlighting the compound's polypharmacological nature.

Pharmacokinetic studies of 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide have progressed significantly in the past year. Advanced formulations incorporating nanotechnology approaches have addressed initial challenges with oral bioavailability. A 2024 preclinical study demonstrated that nanoparticle-encapsulated forms of the compound achieved sustained plasma concentrations with reduced dosing frequency, potentially improving its therapeutic index for chronic disease applications.

The toxicological profile of this compound continues to be an active area of investigation. Recent findings suggest that the fluorobenzothiazole moiety may contribute to hepatotoxicity at higher doses, prompting research into prodrug strategies to mitigate this effect. Concurrently, structure-based drug design efforts are focusing on maintaining therapeutic efficacy while reducing potential off-target effects, as reported in a 2023 Toxicology and Applied Pharmacology study.

In conclusion, 4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide represents a promising chemical scaffold with diverse therapeutic potential. The convergence of structural biology, medicinal chemistry, and formulation science in recent studies has significantly advanced our understanding of this compound. Future research directions likely will focus on clinical translation of the most promising derivatives, particularly in oncology and infectious disease applications, while continuing to refine the compound's safety profile through innovative chemical and formulation strategies.

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